molecular formula C19H15ClN2O4S2 B12145010 (E)-2-chloro-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

(E)-2-chloro-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B12145010
M. Wt: 434.9 g/mol
InChI Key: OVCXFSBCBLFUIP-XNTDXEJSSA-N
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Description

(E)-2-chloro-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzamide core linked to a thioxothiazolidinone ring, which is further substituted with a chlorobenzylidene group. The presence of multiple functional groups, including chloro, methoxy, and thioxo groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves a multi-step process:

    Formation of Thioxothiazolidinone Ring: The initial step involves the synthesis of the thioxothiazolidinone ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Benzylidene Substitution: The next step is the introduction of the 2,3-dimethoxybenzylidene group. This is usually done via a condensation reaction between the thioxothiazolidinone intermediate and 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst.

    Chlorination: The final step involves the chlorination of the benzamide moiety. This can be accomplished using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thioxothiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-chloro-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thioxothiazolidinones exhibit antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways. Its structural features make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-2-chloro-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioxothiazolidinone ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzylidene group can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substitution patterns and biological activities.

    Benzamides: Compounds with a benzamide core but lacking the thioxothiazolidinone ring.

    Chlorobenzylidene Derivatives: Compounds with similar benzylidene substitution but different core structures.

Uniqueness

(E)-2-chloro-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thioxothiazolidinone and benzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H15ClN2O4S2

Molecular Weight

434.9 g/mol

IUPAC Name

2-chloro-N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H15ClN2O4S2/c1-25-14-9-5-6-11(16(14)26-2)10-15-18(24)22(19(27)28-15)21-17(23)12-7-3-4-8-13(12)20/h3-10H,1-2H3,(H,21,23)/b15-10+

InChI Key

OVCXFSBCBLFUIP-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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